![molecular formula C16H26O B3136877 2,4,6-Triisopropylbenzyl alcohol CAS No. 4276-88-4](/img/structure/B3136877.png)
2,4,6-Triisopropylbenzyl alcohol
Overview
Description
Scientific Research Applications
Synthesis of Organic Compounds
2,4,6-Triisopropylbenzyl alcohol is utilized in organic synthesis. For example, it is involved in the treatment with tris(trimethylsilyl)silylmagnesium bromide, leading to the generation of various organic compounds including 2,4,6-triisopropylphenyl-tris(trimethylsilyl)silyl-methanol (Luderer, Reinke, & Oehme, 1996).
Catalysis in Chemical Reactions
The compound is used as a catalyst in chemical reactions. A practical method utilizing 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM), derived from it, aids in the p-methoxybenzylation of hydroxy groups. This method is beneficial due to its practicality and the stability of the TriBOT-PM reagent (Yamada, Fujita, Kitamura, & Kunishima, 2013).
Development of Manufacturing Processes
This compound plays a role in the development of manufacturing processes for pharmaceutical compounds. An example is its use in the synthesis of the ACAT inhibitor 2,6-diisopropylphenyl [(2,4,6-triisopropylphenyl)acetyl]sulfamate, where its derivative, 2,4,6-triisopropylbenzyl chloride, is a key intermediate (Dozeman, Fiore, Puls, & Walker, 1997).
Enzymatic Degradation in Waste Treatment
The compound is also relevant in waste treatment, particularly in the enzymatic degradation of pollutants. A study exploring the electroenzymatic method for treating TNT (2,4,6-trinitrotoluene) waste with lignin peroxidase shows the potential application of this compound-related compounds in environmental remediation (Lee, Gu, & Moon, 2001).
properties
IUPAC Name |
[2,4,6-tri(propan-2-yl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12,17H,9H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIWWQGOQRQCRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CO)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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